molecular formula C38H26N6Rh-2 B13139390 Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III)

Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III)

Cat. No.: B13139390
M. Wt: 669.6 g/mol
InChI Key: CJDVYSJAAAEVPW-UHFFFAOYSA-N
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Description

Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is a coordination compound that has garnered significant interest in the field of chemistry due to its unique structural and electronic properties This compound features a rhodium(III) center coordinated with two 9,10-phenanthrenequinonediimine ligands and one phenanthroline ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) typically involves the reaction of rhodium(III) chloride with 9,10-phenanthrenequinone and phenanthroline under controlled conditions. One common method includes the use of a titanium tetrachloride (TiCl4) and 1,4-diazabicyclo[2.2.2]octane (DABCO) system at elevated temperatures (around 140°C) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques to obtain the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and inert atmosphere conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions can result in new coordination complexes with different ligands .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is unique due to its specific combination of ligands and the rhodium(III) center, which imparts distinct redox properties and a high affinity for DNA intercalation. This makes it particularly valuable in studies related to DNA-mediated electron transfer and its potential therapeutic applications .

Properties

Molecular Formula

C38H26N6Rh-2

Molecular Weight

669.6 g/mol

IUPAC Name

(10-azanidylphenanthren-9-yl)azanide;1,10-phenanthroline;rhodium

InChI

InChI=1S/C14H10N2.2C12H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8,15-16H;2*1-8H;/q-2;;;

InChI Key

CJDVYSJAAAEVPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh]

Origin of Product

United States

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